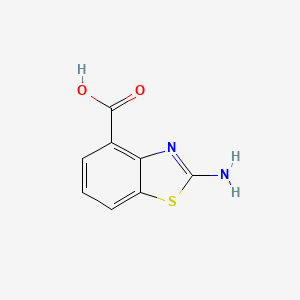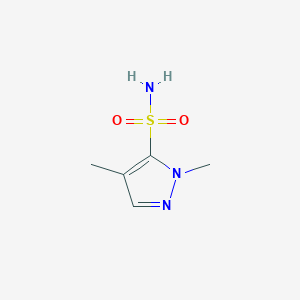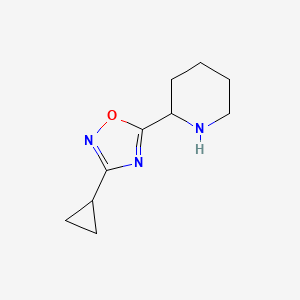
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine
Übersicht
Beschreibung
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine is a useful research compound. Its molecular formula is C10H15N3O and its molecular weight is 193.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Spectral Analysis
Compounds bearing the oxadiazole moiety, including those with structures similar to 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine, have been synthesized and characterized using various spectral techniques. The synthesis processes often involve multi-step reactions starting from readily available chemicals, leading to the final oxadiazole derivatives. These compounds are then analyzed using 1H-NMR, IR, and mass spectrometry to confirm their structures. The spectral analysis provides insights into the compounds' chemical environments, which are crucial for understanding their reactivity and potential biological activities (Khalid et al., 2016).
Antimicrobial Activity
A significant area of application for these compounds is their antimicrobial activity. Oxadiazole derivatives, including those with piperidine and cyclopropyl groups, have been found to exhibit moderate to strong activity against a variety of Gram-positive and Gram-negative bacteria. This antimicrobial activity makes them potential candidates for the development of new antibiotics. The structure-activity relationship studies help in understanding how different substitutions on the oxadiazole ring influence antimicrobial potency, guiding the design of more effective antimicrobial agents (Krolenko et al., 2016).
Anticancer Potential
Another notable application of oxadiazole derivatives is in the field of anticancer drug development. These compounds have been evaluated for their ability to inhibit cancer cell proliferation. The mechanism of action often involves interacting with cellular targets essential for cancer cell survival, such as tubulin. By inhibiting tubulin, these compounds can disrupt the mitotic process, leading to cancer cell death. This application underscores the potential of oxadiazole derivatives, including those related to this compound, as lead compounds in the development of new anticancer therapies (Krasavin et al., 2014).
Wirkmechanismus
Mode of Action
1,2,4-oxadiazoles typically work by interacting with their targets and causing changes that can inhibit or activate the function of the target .
Biochemical Pathways
1,2,4-oxadiazoles can affect a variety of pathways depending on their specific targets .
Result of Action
The effects would be dependent on the specific targets and pathways that the compound affects .
Biochemische Analyse
Cellular Effects
The cellular effects of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine are currently unknown. Given the known properties of similar 1,2,4-oxadiazole derivatives, it is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well understood at this time. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
3-cyclopropyl-5-piperidin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-2-6-11-8(3-1)10-12-9(13-14-10)7-4-5-7/h7-8,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOMFTGELQXRLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC(=NO2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


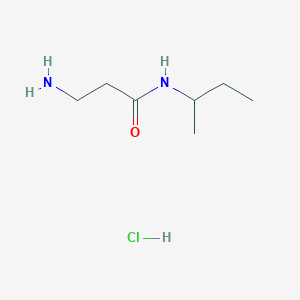
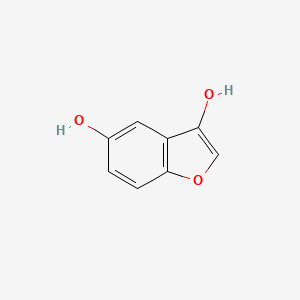
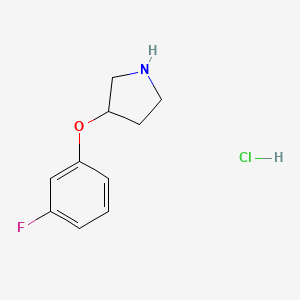
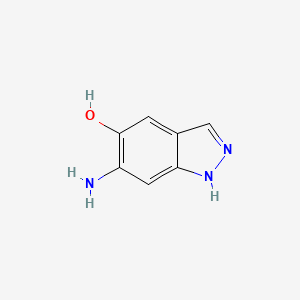
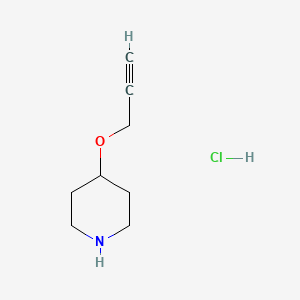
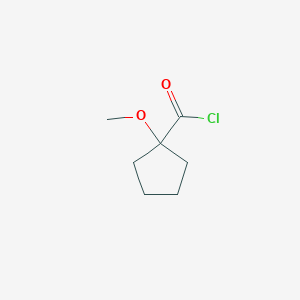
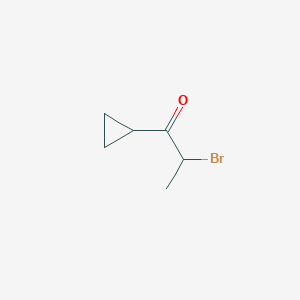
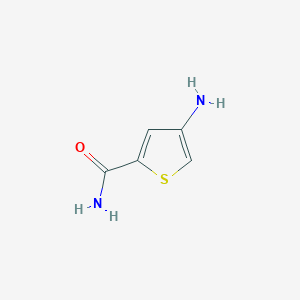

![1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile](/img/structure/B1521249.png)
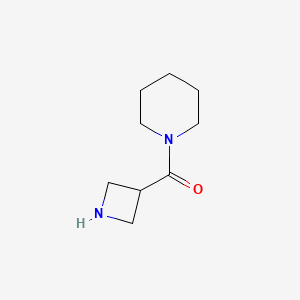
![3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride](/img/structure/B1521251.png)
